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Compound of Interest

Compound Name: Cyclooctanecarbaldehyde

Cat. No.: B1346818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and key synthetic methodologies related to cyclooctanecarbaldehyde. The information is

intended to support research and development activities in the fields of organic synthesis,

medicinal chemistry, and materials science, where this versatile aldehyde may serve as a

crucial building block.

Core Molecular and Physical Data
Cyclooctanecarbaldehyde is an organic compound characterized by a cyclooctane ring

functionalized with a formyl group. Its key identifiers and physicochemical properties are

summarized below for quick reference.
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Property Value

Molecular Formula C₉H₁₆O

Molecular Weight 140.22 g/mol

IUPAC Name cyclooctanecarbaldehyde

Synonyms Cyclooctanecarboxaldehyde

CAS Number 6688-11-5

Canonical SMILES C1CCCC(CCC1)C=O

InChI Key IGGUWVNICWZJQU-UHFFFAOYSA-N

Table 1: Core Molecular and Physical Data for Cyclooctanecarbaldehyde.[1]

Spectroscopic Characterization
The structural elucidation of cyclooctanecarbaldehyde relies on standard spectroscopic

techniques. While specific peak assignments for this molecule require experimental data, the

expected spectral characteristics are well-established for its functional groups.
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Spectroscopic Technique Expected Characteristics

¹H NMR

The aldehyde proton (-CHO) is expected to

appear as a singlet or a triplet (if coupled to the

adjacent methine proton) in the downfield

region, typically around δ 9-10 ppm.[2] The

proton on the carbon bearing the aldehyde

group (methine proton) will likely appear as a

multiplet. The protons on the cyclooctane ring

will resonate in the upfield region, generally

between δ 1-2.5 ppm, as a complex series of

overlapping multiplets.

¹³C NMR

The carbonyl carbon of the aldehyde group is a

key diagnostic peak and is expected to have a

chemical shift in the range of δ 190-215 ppm.

The carbons of the cyclooctane ring will appear

in the aliphatic region of the spectrum.

Infrared (IR)

A strong, sharp absorption band characteristic of

the C=O stretch of a saturated aldehyde is

expected around 1730 cm⁻¹.[3] Additionally, two

characteristic C-H stretching bands for the

aldehyde proton are anticipated around 2720

cm⁻¹ and 2820 cm⁻¹.[3] The C-H stretching

vibrations of the cyclooctane ring will be

observed in the 2850-3000 cm⁻¹ region.

Table 2: Expected Spectroscopic Data for Cyclooctanecarbaldehyde.

Experimental Protocols
Detailed methodologies for the synthesis of cyclooctanecarbaldehyde and a common

subsequent reaction are provided below. These protocols are based on well-established

organic transformations and can be adapted by skilled researchers.
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Synthesis of Cyclooctanecarbaldehyde via Swern
Oxidation of Cyclooctylmethanol
The Swern oxidation is a mild and efficient method for the synthesis of aldehydes from primary

alcohols, avoiding the use of heavy metals.[4][5]

Reaction Scheme:

Materials and Reagents:

Cyclooctylmethanol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5

equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the

solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide

(DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining

the temperature below -60 °C. Stir the mixture for 15 minutes at -78 °C.

Alcohol Addition: Dissolve cyclooctylmethanol (1.0 equivalent) in a minimal amount of

anhydrous DCM and add it dropwise to the reaction mixture, again ensuring the temperature

remains below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.
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Base Addition and Reaction Completion: Add triethylamine (Et₃N) (5.0 equivalents) dropwise

to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an

additional 30 minutes, then allow it to warm to room temperature.

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a

separatory funnel and extract with DCM. Wash the combined organic layers with a saturated

aqueous solution of NH₄Cl and then with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure. The crude cyclooctanecarbaldehyde can be further

purified by vacuum distillation or flash column chromatography on silica gel.

Reaction Setup Oxidation Work-up & Purification

Dissolve Oxalyl Chloride
in anhydrous DCM Cool to -78 °C Add DMSO solution

dropwise Stir for 15 min Add Cyclooctylmethanol
solution dropwise Stir for 30 min Add Triethylamine

dropwise Warm to room temp. Quench with Water Extract with DCM Wash with NH4Cl (aq)
and Brine Dry over MgSO4 Concentrate and Purify

Click to download full resolution via product page

Swern Oxidation Experimental Workflow

Wittig Reaction of Cyclooctanecarbaldehyde with
Methyltriphenylphosphonium Bromide
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from

aldehydes or ketones. This protocol describes the conversion of cyclooctanecarbaldehyde to

methylenecyclooctane.

Reaction Scheme:

Materials and Reagents:

Cyclooctanecarbaldehyde

Methyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Ylide Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic

stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1

equivalents). Add anhydrous THF via syringe to suspend the salt. Cool the suspension to 0

°C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A color

change to deep yellow or orange-red indicates the formation of the ylide. Allow the mixture to

stir at 0 °C for 1 hour.[6]

Wittig Reaction: Dissolve cyclooctanecarbaldehyde (1.0 equivalent) in a minimal amount of

anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to

warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the

consumption of the aldehyde.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Purification: Wash the combined organic layers with water and then brine. Dry the organic

layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced

pressure. The crude methylenecyclooctane can be purified by flash column chromatography

on silica gel.

Ylide Formation Wittig Reaction Work-up & Purification

Suspend Methyltriphenyl-
phosphonium Bromide in THF Cool to 0 °C Add n-BuLi dropwise Stir for 1 hour Add Cyclooctanecarbaldehyde

solution dropwise Stir at room temp. Quench with NH4Cl (aq) Extract with Diethyl Ether Wash with Water
and Brine Dry over MgSO4 Concentrate and Purify
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Click to download full resolution via product page

Wittig Reaction Experimental Workflow

Conclusion
This technical guide provides essential data and detailed protocols for the synthesis and a key

reaction of cyclooctanecarbaldehyde. The information presented is intended to be a valuable

resource for researchers engaged in synthetic chemistry and drug development, facilitating the

effective utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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